Regioisomeric Purity: 3,4- vs. 3,3-Disubstitution
The target compound (3-methoxymethyl-4-trifluoromethyl) possesses a 3,4-substitution pattern on the pyrrolidine ring, whereas the closest commercially available analog is the 3,3-geminal isomer (CAS 2097996-61-5) . The two isomers are constitutionally distinct; no interconversion occurs under standard laboratory conditions, ensuring that biological or synthetic outcomes obtained with one cannot be assumed for the other.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 3-methoxymethyl-4-trifluoromethyl (3,4-disubstituted pyrrolidine) |
| Comparator Or Baseline | 3-methoxymethyl-3-trifluoromethyl (3,3-geminal disubstituted pyrrolidine, CAS 2097996-61-5) |
| Quantified Difference | Constitutional isomer; distinct connectivity leads to different spatial orientation of substituents |
| Conditions | Structural identity verified by SMILES: FC(F)(F)C1CN(C(=N)N)CC1COC (target) vs. N=C(N)N1CCC(COC)(C1)C(F)(F)F (geminal isomer) |
Why This Matters
In SAR-driven procurement, selecting the correct regioisomer is critical because the spatial disposition of the CF₃ and methoxymethyl groups directly determines pharmacophoric shape, dipole vector, and target engagement.
